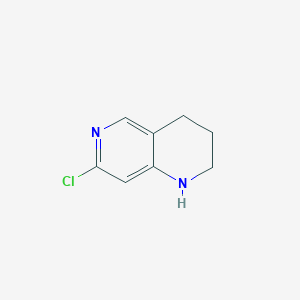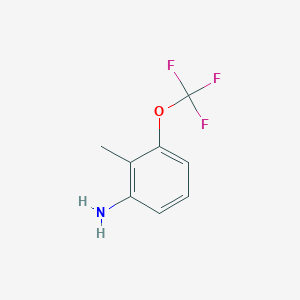![molecular formula C22H34N6O9S3 B12291744 [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)](/img/structure/B12291744.png)
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(2-aminoethanoicAcid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido bis(2-aminoetanoico)[biotinilamidoetil]-ditiometilenmalónico es una molécula sintética conocida por su función como un entrecruzador de biotina escindido. Este compuesto está formado por ácido biotinilamidoetil-ditiometilenmalónico y dos unidades de ácido aminoetanoico (glicina). Tiene una fórmula molecular de C22H34N6O9S3 y un peso molecular de 622,74 g/mol . El compuesto se utiliza principalmente en aplicaciones bioquímicas y biotecnológicas debido a su capacidad para formar enlaces reversibles.
Métodos De Preparación
La síntesis de Ácido bis(2-aminoetanoico)[biotinilamidoetil]-ditiometilenmalónico implica varios pasos:
Formación del intermedio biotinilamidoetil: El paso inicial implica la reacción de biotina con etilendiamina para formar biotinilamidoetil.
Formación del ácido ditiometilenmalónico: Este intermedio se hace reaccionar entonces con ácido ditiometilenmalónico en condiciones controladas.
Acoplamiento con ácido aminoetanoico: Finalmente, el producto se acopla con dos moléculas de ácido aminoetanoico (glicina) para producir el compuesto final.
Los métodos de producción industrial suelen implicar la optimización de estos pasos para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, se controlan cuidadosamente para obtener el producto deseado.
Análisis De Reacciones Químicas
El Ácido bis(2-aminoetanoico)[biotinilamidoetil]-ditiometilenmalónico experimenta varias reacciones químicas:
Oxidación: El compuesto puede oxidarse utilizando agentes como el peróxido de hidrógeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio, convirtiendo los enlaces disulfuro en tioles.
Los reactivos comunes utilizados en estas reacciones incluyen el peróxido de hidrógeno para la oxidación, el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El Ácido bis(2-aminoetanoico)[biotinilamidoetil]-ditiometilenmalónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como entrecruzador en diversas reacciones químicas para estudiar las interacciones proteína-proteína y proteína-ADN.
Biología: El compuesto se emplea en técnicas de biotinilación para marcar proteínas y otras biomoléculas para su detección y purificación.
Medicina: En la investigación médica, se utiliza en el desarrollo de ensayos diagnósticos y agentes terapéuticos.
Industria: El compuesto encuentra aplicaciones en la industria biotecnológica para la producción de productos biotinilados y en el desarrollo de biosensores
Mecanismo De Acción
El mecanismo de acción del Ácido bis(2-aminoetanoico)[biotinilamidoetil]-ditiometilenmalónico implica la formación de enlaces disulfuro reversibles. La parte biotinilamidoetil se une a las moléculas diana, mientras que el ácido ditiometilenmalónico proporciona un enlace escindido. Esto permite la liberación controlada de la molécula diana en condiciones reductoras, lo que lo hace útil para aplicaciones que requieren unión reversible .
Comparación Con Compuestos Similares
Los compuestos similares al Ácido bis(2-aminoetanoico)[biotinilamidoetil]-ditiometilenmalónico incluyen otros entrecruzadores biotinilados como:
Ácido biotinilamidoetil-ditiopropiónico: Similar en estructura pero con una longitud de enlace diferente.
Ácido biotinilamidoetil-ditioacotico: Contiene un enlace más corto en comparación con el ácido ditiometilenmalónico.
Ácido biotinilamidoetil-ditioglicólico: Presenta un enlace de ácido glicólico en lugar de ácido malónico.
La singularidad del Ácido bis(2-aminoetanoico)[biotinilamidoetil]-ditiometilenmalónico radica en su estructura de enlace específica, que proporciona una estabilidad y una capacidad de escisión óptimas para diversas aplicaciones bioquímicas.
Propiedades
Fórmula molecular |
C22H34N6O9S3 |
|---|---|
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
2-[[3-(carboxymethylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H34N6O9S3/c29-14(4-2-1-3-13-18-12(11-38-13)26-22(37)28-18)23-6-8-40-39-7-5-15(30)27-19(20(35)24-9-16(31)32)21(36)25-10-17(33)34/h12-13,18-19H,1-11H2,(H,23,29)(H,24,35)(H,25,36)(H,27,30)(H,31,32)(H,33,34)(H2,26,28,37) |
Clave InChI |
OPCNVNMNEYRYNE-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)O)C(=O)NCC(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12291662.png)


![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)
![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)

![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol](/img/structure/B12291708.png)
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)
![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)


![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)

![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
